molecular formula C9H12ClFN2 B13398494 5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride

Cat. No.: B13398494
M. Wt: 202.65 g/mol
InChI Key: DPEWKAYMBLXUIV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound that features a fluorinated pyridine ring and a pyrrolidine moiety

Properties

IUPAC Name

5-fluoro-2-pyrrolidin-2-ylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.ClH/c10-7-3-4-9(12-6-7)8-2-1-5-11-8;/h3-4,6,8,11H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEWKAYMBLXUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 5-fluoropyridine with pyrrolidine under specific conditions. One common method includes the use of N-fluoropyridinium salts as precursors, which react with pyrrolidine in the presence of a strong acid . The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid (mCPBA) in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyridine ring can engage in hydrogen bonding and π-π interactions with biological molecules, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to the specific positioning of the fluorine and pyrrolidine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different scientific fields.

Biological Activity

5-Fluoro-2-(pyrrolidin-2-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H11FN2HClC_9H_{11}FN_2\cdot HCl and a molecular weight of approximately 196.66 g/mol. The compound features a fluorinated pyridine ring and a pyrrolidine moiety, which contribute to its biological activity by enabling effective interactions with various biological targets.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and interact with neurotransmitter receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits significant enzyme inhibitory properties, which are crucial for its potential therapeutic applications in various diseases.
  • Receptor Modulation : It shows promising interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. Preliminary studies suggest that it may act as a partial agonist at certain receptor subtypes, indicating potential utility in treating mood disorders such as anxiety and depression.

Biological Activity Profiles

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research has demonstrated potent inhibition of cancer cell proliferation, particularly in leukemia models. The compound has shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong anticancer potential .
  • Neuropharmacological Effects : The compound's structural similarity to known neurotransmitter modulators suggests it may possess anxiolytic and antidepressant effects. Studies have indicated that it could influence mood regulation through its action on serotonin and dopamine pathways.
  • Antimicrobial Properties : Preliminary evaluations have shown that derivatives of pyrrolidine compounds exhibit antibacterial and antifungal activities against various pathogens. The presence of fluorine in the structure enhances its bioactivity, making it a candidate for further exploration in antimicrobial therapy .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

Study FocusFindingsReference
Anticancer EfficacyDemonstrated potent inhibition of L1210 cell proliferation with IC50 values in the nanomolar range
NeuropharmacologySuggested anxiolytic and antidepressant effects; potential modulation of serotonin and dopamine receptors
Antimicrobial ActivityExhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria

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